PEG 23 lauryl ether

説明

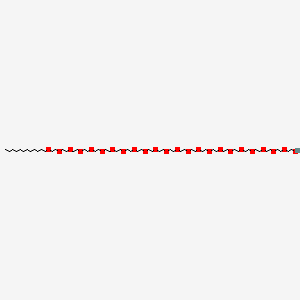

Structure

2D Structure

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H118O24/c1-2-3-4-5-6-7-8-9-10-11-13-60-15-17-62-19-21-64-23-25-66-27-29-68-31-33-70-35-37-72-39-41-74-43-45-76-47-49-78-51-53-80-55-57-82-58-56-81-54-52-79-50-48-77-46-44-75-42-40-73-38-36-71-34-32-69-30-28-67-26-24-65-22-20-63-18-16-61-14-12-59/h59H,2-58H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQAICDLOKRSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H118O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1199.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68439-50-9 | |

| Record name | Alcohols, C12-14, ethoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-14, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols C12-14, ethoxylated (>2-5EO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Physicochemical Characterization Techniques for Research Applications

Precision Synthesis of Polyethylene (B3416737) Glycol Monododecyl Ether Oligomers

The synthesis of polyethylene glycol monododecyl ether (C12En) oligomers with well-defined structures is crucial for research applications where molecular uniformity is paramount. Traditional synthesis methods often result in a broad distribution of ethylene (B1197577) glycol chain lengths, a property known as polydispersity. To overcome this, precision synthesis methodologies have been developed to ensure control over the oligomer structure.

The industrial-scale synthesis of polyethylene glycol monododecyl ether is typically achieved through the anionic ring-opening polymerization of ethylene oxide, initiated by dodecanol (B89629) (lauryl alcohol). In this process, the dodecanol is first deprotonated with a base, such as sodium or potassium hydroxide, to form the more nucleophilic dodecyloxide anion. This anion then attacks an ethylene oxide molecule in a nucleophilic substitution reaction, opening the strained three-membered ring and forming a new alkoxide. This process continues in a chain-growth fashion, with each step adding one ethylene glycol unit to the growing chain.

While this method is efficient for large-scale production, controlling the precise number of ethoxylation steps is challenging. The reaction produces a mixture of oligomers with a Poisson distribution of ethylene glycol chain lengths. The average number of ethylene oxide units added is controlled by the initial molar ratio of ethylene oxide to dodecanol. However, achieving a monodisperse product (where all molecules have the same chain length) is not feasible with this approach.

To produce monodisperse C12En oligomers, such as C12E5 (pentaethylene glycol monododecyl ether) and C12E8 (octaethylene glycol monododecyl ether), more controlled, stepwise synthetic strategies are required. These methods build the molecule unit by unit or in defined blocks, allowing for the isolation of a single, pure oligomer.

One of the most effective methods is the Williamson ether synthesis . biolinscientific.comhud.ac.ukresearchgate.netkruss-scientific.com This classic SN2 reaction involves an alkoxide nucleophile reacting with an alkyl halide. biolinscientific.comhud.ac.uk To create a specific C12En oligomer, one could react sodium dodecyloxide with a monodisperse oligo(ethylene glycol) that has been pre-functionalized with a good leaving group, such as a tosylate or halide, at one end. Conversely, dodecyl bromide can be reacted with the alkoxide of a specific, monoprotected oligo(ethylene glycol). This stepwise approach allows for the precise attachment of a defined ethylene glycol chain to the dodecyl group.

A more advanced and highly controlled strategy is solid-phase synthesis . biolinscientific.comacs.org This technique involves attaching the initial dodecanol molecule to a solid support, such as a polystyrene resin. acs.org The polyethylene glycol chain is then built step-by-step on this support. A typical synthetic cycle involves: biolinscientific.comacs.org

Deprotonation: A base is used to deprotonate the terminal hydroxyl group of the resin-bound molecule.

Coupling: A monoprotected ethylene glycol monomer with a leaving group (e.g., a tosylate) is added. This undergoes a Williamson ether synthesis reaction with the bound alkoxide, adding one or more defined ethylene glycol units.

Deprotection: The protecting group on the newly added terminal hydroxyl is removed, preparing it for the next coupling cycle.

This cycle is repeated until the desired chain length (e.g., five times for C12E5) is achieved. A key advantage of this method is that excess reagents and byproducts are simply washed away after each step, eliminating the need for complex purification of intermediates. acs.org Once the synthesis is complete, the final, uniform C12En oligomer is cleaved from the solid support. biolinscientific.comacs.org

The terminal hydroxyl group of a precisely synthesized C12En oligomer serves as a versatile chemical handle for functionalization, enabling its use as a specialized research probe. Derivatization allows for the attachment of reporter molecules or moieties that can interact with specific biological targets.

Common functionalization strategies include:

Activation of the Hydroxyl Group: The hydroxyl can be converted into a better leaving group, such as a tosylate or mesylate, making it susceptible to nucleophilic substitution. acs.org This allows for the introduction of various functionalities, including azides, thiols, or amines. acs.org

Carboxylation: Reaction with succinic anhydride can convert the terminal hydroxyl into a carboxylic acid. acs.org This introduces a negative charge and provides a linkage point for coupling to primary amines via amide bond formation.

Biotinylation: Biotin can be attached to the C12En oligomer, often through a PEG spacer, using reagents like NHS-PEG-Biotin. nih.govresearchgate.netwikipedia.org This creates a high-affinity probe for streptavidin-based detection and purification systems.

Attachment of Fluorescent Probes: Fluorophores, such as fluorescein isothiocyanate (FITC), can be conjugated to an amine-functionalized C12En to create fluorescent surfactants for imaging studies, such as tracking micelle formation or localization within cells. nih.gov

Click Chemistry Moieties: The terminal hydroxyl can be converted to an azide (B81097) or a terminal alkyne. hud.ac.ukscispace.comresearchgate.netarxiv.org These groups can then undergo highly specific and efficient copper-catalyzed or strain-promoted cycloaddition reactions ("click chemistry") to attach a wide variety of molecules, including complex biomolecules or reporter tags, in a controlled manner. hud.ac.ukresearchgate.net

These derivatized C12En molecules are invaluable tools in biochemistry and materials science for studying molecular interactions at interfaces and in solution.

Advanced Spectroscopic and Calorimetric Characterization in Solution

The self-assembly of C12En oligomers into micelles is a defining characteristic that underpins their utility. Advanced characterization techniques are employed to precisely determine the thermodynamic parameters of this process, providing insight into the molecular forces at play.

The critical micelle concentration (CMC) is the concentration above which surfactant molecules begin to form aggregates or micelles. kruss-scientific.com Its accurate determination is fundamental to understanding and utilizing any surfactant.

Surface Tensiometry: This is a classic and direct method for determining the CMC. biolinscientific.comkruss-scientific.comresearchgate.netarxiv.orgresearchgate.net As the concentration of a surfactant like polyethylene glycol monododecyl ether is increased in an aqueous solution, the molecules first populate the air-water interface, causing a sharp decrease in the surface tension. kruss-scientific.com Once the interface is saturated, any further addition of surfactant molecules results in their aggregation into micelles within the bulk solution. kruss-scientific.com At this point, the surface tension remains relatively constant with further increases in concentration. The CMC is identified as the point of intersection between the two linear regions on a plot of surface tension versus the logarithm of the surfactant concentration. kruss-scientific.comresearchgate.net

Microcalorimetry: Isothermal Titration Calorimetry (ITC) is a powerful and sensitive technique that directly measures the heat changes associated with molecular interactions, including micelle formation and dissociation. hud.ac.uknih.govresearchgate.net In a typical experiment to determine the CMC, a concentrated surfactant solution is titrated into water or buffer in the calorimeter's sample cell. Initially, at concentrations below the CMC, the titration results in a small heat of dilution for the surfactant monomers. As the concentration in the cell surpasses the CMC, the injected surfactant partitions between monomeric and micellar states, or causes the formation of new micelles. This process is associated with a distinct enthalpy change (the enthalpy of micellization). The resulting plot of heat change per injection versus total surfactant concentration shows a clear transition at the CMC, allowing for its precise determination. researchgate.net

Below is a table of representative CMC values for C12En oligomers, illustrating the effect of the ethylene glycol chain length.

| Compound | CMC (M) | Temperature (°C) | Method |

|---|---|---|---|

| C12E5 | 6.5 x 10-5 | 25 | Surface Tension |

| C12E8 | 9.8 x 10-5 | 25 | Surface Tension |

The thermodynamics of micellization provides fundamental information about the driving forces behind the self-assembly process. The enthalpy of micelle formation (ΔH°mic) can be determined directly and with high accuracy using Isothermal Titration Calorimetry (ITC). nih.gov

As described for CMC determination, the heat measured during the titration of a surfactant solution across its CMC corresponds to the enthalpy of micellization. researchgate.net This value represents the net heat change when a monomer moves from the aqueous environment into the micellar core. The micellization process is governed by the Gibbs free energy equation (ΔG°mic = ΔH°mic - TΔS°mic). nih.gov For many non-ionic surfactants, the process is primarily entropy-driven. scispace.com This is attributed to the hydrophobic effect, where the release of ordered water molecules from around the hydrophobic dodecyl chains upon their aggregation into the micelle core results in a large, favorable increase in the entropy of the system (ΔS°mic > 0). scispace.com

The sign and magnitude of the enthalpy change provide further insight. A positive (endothermic) ΔH°mic indicates that energy is required to break interactions (like hydrogen bonds between water and the ethylene glycol headgroups) and for the conformational changes of the alkyl chains upon entering the micelle. nih.gov Conversely, a negative (exothermic) value suggests that favorable interactions, such as van der Waals forces between the alkyl chains in the micelle core, dominate. The enthalpy of micellization for C12En surfactants is often temperature-dependent, being endothermic at lower temperatures and becoming exothermic at higher temperatures. scispace.com

The table below presents typical thermodynamic data for the micellization of C12En oligomers obtained via calorimetry.

| Compound | ΔH°mic (kJ/mol) | Temperature (°C) |

|---|---|---|

| C12E5 | +6.2 | 25 |

| C12E8 | +10.5 | 25 |

Hydration Number Determination via Acoustic Methods

The interaction between polyethylene glycol monododecyl ether and water molecules, specifically the number of water molecules bound to the polymer, known as the hydration number, can be investigated using acoustic methods. This technique relies on the principle that the propagation of sound waves through a solution is sensitive to the molecular interactions between the solute and the solvent. By measuring the ultrasonic velocity and density of aqueous solutions of polyethylene glycol, researchers can calculate various acoustical parameters, including adiabatic compressibility.

A study on aqueous solutions of polyethylene glycol (PEG) with varying molecular weights demonstrated the utility of this method. The researchers measured the ultrasonic velocity to evaluate the hydration number for PEG samples at different degrees of polymerization. For low molecular weight polyethylene glycols, such as PEG-200, studies have shown that the variation of ultrasonic velocity can confirm the association between PEG and water molecules.

The hydration number is a crucial parameter as it influences the physicochemical properties of the polymer in aqueous environments, which is fundamental to its applications. The values obtained from ultrasonic techniques can be compared with those derived from other methods, such as viscosity measurements, to provide a comprehensive understanding of the hydration behavior.

Refractive Index and Viscosity Measurements for Aggregate Characterization

Refractive index and viscosity measurements are fundamental techniques for characterizing the aggregates of polyethylene glycol monododecyl ether in solution. These methods provide insights into the size, shape, and hydration of the micelles that form above the critical micelle concentration (CMC).

Viscosity measurements can be used to determine the effective hydration numbers of polyethylene glycols. The intrinsic viscosity of a polymer solution is related to the hydrodynamic volume of the polymer coils, which includes the associated water molecules. By applying specific viscosity models, the amount of bound water can be quantified. For instance, the Mark-Houwink equation, which relates intrinsic viscosity to molecular mass, can demonstrate that PEGs are flexible polymers that are highly soluble in water, a property influenced by their hydration.

Refractive index measurements are also crucial, particularly when combined with other techniques like static light scattering. The specific refractive index increment (dn/dc) is a critical parameter for determining the molecular weight of micelles from light scattering data. This value represents the change in the refractive index of the solution per unit change in solute concentration and is essential for accurate molecular weight determination.

Together, these measurements provide a more complete picture of the behavior of polyethylene glycol monododeyl ether aggregates in solution. For example, changes in viscosity with concentration can indicate the onset of micelle formation and growth, while the refractive index is a necessary component for quantitative analysis of micellar properties using light scattering techniques.

Scattering Techniques for Structural Elucidation of Aggregates

Scattering techniques are powerful, non-invasive methods used to determine the structure and dynamics of polyethylene glycol monododecyl ether aggregates, such as micelles, in solution. These techniques provide information on the size, shape, composition, and interactions of these supramolecular structures.

Small-Angle Neutron Scattering (SANS) for Micellar Structure and Composition

Small-Angle Neutron Scattering (SANS) is a premier technique for elucidating the structure of micelles due to its ability to distinguish between different components within the aggregate through isotopic substitution (e.g., replacing hydrogen with deuterium). SANS studies on nonionic surfactants like polyethylene glycol monododecyl ether provide detailed information about the micellar shape, size, aggregation number, and the distribution of components within the micelle.

In a typical SANS experiment, a beam of neutrons is directed at the sample, and the scattered neutrons are detected at small angles. The scattering pattern is dependent on the size, shape, and internal structure of the scattering objects. For micelles of polyethylene glycol monododecyl ether, SANS can reveal:

Micellar Shape and Size: By analyzing the scattering data, researchers can model the micelles as spheres, ellipsoids, or other geometries. For instance, studies on decaoxyethylene monododecyl ether (C12E10) have shown that the micelles are prolate ellipsoids at 30°C, and their axial ratio increases with temperature.

Aggregation Number (Nagg): SANS analysis can determine the average number of surfactant molecules that aggregate to form a single micelle. This is a key parameter for understanding the self-assembly process.

Core and Corona Structure: Through contrast variation, where the scattering length density of the solvent is matched to that of a specific component of the micelle (e.g., the hydrophobic core or the hydrophilic corona), SANS can provide detailed information about the dimensions and composition of these different regions. For example, in mixed surfactant systems, SANS can determine how different surfactant molecules are distributed within the micelle.

Influence of Additives: SANS is also used to study how additives, such as other polymers or alkanes, affect the micellar structure. For example, the addition of polyethylene glycols to Tween 20 and Tween 80 (polysorbate nonionic surfactants) was found to reduce the aggregation number of the micelles. In another study, the solubilization of hexadecane into mixed micelles of sodium dodecyl sulfate (B86663) and hexaethylene glycol monododecyl ether (C12E6) was shown to suppress micelle growth and favor the formation of small, spherical micelles.

Below is a table summarizing findings from a SANS study on the effect of polyethylene glycol (PEG) on sodium oleate (SO) micelles in deuterated water.

| Parameter | SO without PEG | SO with 2 wt.% PEG | SO with 10 wt.% PEG |

|---|---|---|---|

| Aggregation Number | Decreases with SO concentration | Shows a change in power-law behavior | Reduction in aggregation number |

| Degree of Ionization | - | Increase | Decrease |

| Charge per Micelle | - | Increase | Decrease |

| Surface Potential | - | Increase | Decrease |

This table illustrates how SANS can be used to quantify the structural changes in micelles upon the addition of polymers like PEG. The data is based on findings from a study on sodium oleate micelles.

Dynamic Light Scattering (DLS) for Hydrodynamic Properties and Aggregate Size

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used to determine the size distribution of small particles and macromolecules in solution. For polyethylene glycol monododecyl ether, DLS is particularly useful for measuring the hydrodynamic radius (Rh) of its micelles and other aggregates.

The principle of DLS involves illuminating a sample with a laser beam and analyzing the fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles in the solution. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. By analyzing the time correlation of these intensity fluctuations, the diffusion coefficient (D) of the particles can be determined. The hydrodynamic radius is then calculated using the Stokes-Einstein equation:

Rh = kBT / (6πηD)

where:

kB is the Boltzmann constant

T is the absolute temperature

η is the viscosity of the solvent

DLS measurements on polyethylene glycol monododecyl ether solutions can provide valuable information on:

Hydrodynamic Radius (Rh): This is the primary output of a DLS experiment and represents the radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. It provides an indication of the effective size of the hydrated micelle in solution.

Aggregate Size Distribution: DLS can provide information on the distribution of particle sizes in the sample, often expressed as a polydispersity index (PDI). A low PDI value indicates a monodisperse sample with a narrow size distribution.

Influence of Environmental Factors: The technique can be used to study how factors such as temperature, concentration, and the presence of additives affect the size of the micelles. For example, studies on various poly(ethylene oxide) alkyl ether surfactants have shown that the hydrodynamic radius of the aggregates increases with increasing temperature and surfactant concentration.

The table below presents data on the hydrodynamic radius of various polyethylene glycol (PEG) standards as measured by DLS.

| Sample | Hydrodynamic Radius (Rh) in nm |

|---|---|

| mPEG 550 Da | 0.7 ± 0.1 |

| mPEG 2 kDa | 1.5 ± 0.1 |

| mPEG 5 kDa | 2.6 ± 0.2 |

| mPEG 10 kDa | 3.8 ± 0.2 |

| mPEG 20 kDa | 5.4 ± 0.3 |

This table shows the relationship between the molecular weight of linear methoxy-polyethylene glycol (mPEG) and its hydrodynamic radius as determined by DLS. The data is based on findings from a study investigating the size of PEGylated protein conjugates.

Static Light Scattering for Aggregation Number Determination

Static Light Scattering (SLS) is a powerful analytical technique used to determine the weight-average molecular weight (Mw) of macromolecules and aggregates in solution. For polyethylene glycol monododecyl ether, SLS is a key method for determining the aggregation number of its micelles, which is the average number of individual surfactant molecules that come together to form a single micelle.

In an SLS experiment, the intensity of light scattered by a solution is measured as a function of the scattering angle and the concentration of the solute. The relationship between the scattered light intensity and the molecular weight of the scattering particles is described by the Rayleigh equation. For dilute solutions of macromolecules, the data is typically analyzed using the Zimm plot method, which relates the scattered light intensity to the molecular weight, the radius of gyration (Rg), and the second virial coefficient (A2).

The aggregation number (Nagg) is calculated by dividing the measured weight-average molecular weight of the micelles by the molecular weight of a single surfactant monomer:

Nagg = Mw,micelle / Mw,monomer

For accurate determination of the aggregation number using SLS, it is crucial to know the specific refractive index increment (dn/dc) of the surfactant solution, as this value is a critical parameter in the light scattering equations.

SLS studies have been instrumental in characterizing the self-assembly of various nonionic surfactants. For instance, in a study of different poly(ethylene oxide) alkyl ether surfactants, SLS was used to measure the aggregation number as a function of temperature and concentration. The results showed that the aggregation number increases with both increasing temperature and surfactant concentration.

The following table presents data on the aggregation number of C10E8 (a type of polyethylene glycol monododecyl ether) at different temperatures and concentrations, as determined by static light scattering.

| Temperature (°C) | Concentration (g/L) | Aggregation Number (Nagg) |

|---|---|---|

| 15 | 1.0 | 130 |

| 25 | 1.0 | 150 |

| 40 | 1.0 | 200 |

| 25 | 0.5 | 140 |

| 25 | 2.0 | 160 |

This table illustrates the dependence of the aggregation number of C10E8 micelles on temperature and concentration, highlighting the detailed information that can be obtained from static light scattering experiments.

Chromatographic and Separation Methodologies for Purity and Homogeneity Assessment

The purity and homogeneity of polyethylene glycol monododecyl ether are critical for its performance in various research and industrial applications. Chromatographic and other separation techniques are essential for identifying and quantifying impurities, as well as for characterizing the distribution of oligomers.

One of the primary impurities in monofunctional polyethylene glycol ethers, such as the monododecyl ether, is the corresponding difunctional polyethylene glycol (PEG), which can arise as a by-product during synthesis. Reversed-phase liquid chromatography (RPLC) is a powerful technique for separating these components.

A study on the quantitative determination of PEG impurities in PEG methyl ether and PEG vinyl ether utilized RPLC with evaporative light scattering detection (ELSD). This method was effective in optimizing the resolution between the monofunctional PEG and the PEG impurity peaks. The study also highlighted the importance of determining the molecular weights of the PEG impurities, which was achieved by coupling the liquid chromatography system to a mass spectrometer (LC-MS). Matching the retention times of the impurity peaks with those of known PEG standards is crucial for accurate quantification.

The response of detectors like ELSD can be dependent on the molecular weight of the analyte. For instance, it has been found that PEG standards with molecular weights from 1000 to 8000 Da have similar ELSD responses, while a low molecular weight PEG, such as PEG 400, exhibits a significantly lower response. This necessitates careful calibration when quantifying impurities across a range of molecular weights.

For assessing the homogeneity of PEGylated proteins, which involves the covalent attachment of PEG chains to a protein, techniques like capillary zone electrophoresis (CZE) and imaging capillary isoelectric focusing (iCIEF) have been employed. While CZE may not effectively separate proteins with different degrees of PEGylation, iCIEF has been shown to provide significantly better resolution, allowing for the quantification of the relative content of different PEGylated species. For example, iCIEF was used to determine that in a sample of PEG-modified canine uricase, over 85% of the monomeric protein was conjugated with 7 to 12 PEG molecules.

The table below summarizes the findings from a study on the separation of PEG impurities from monofunctional PEG ethers using RPLC-ELSD.

| Technique | Application | Key Findings |

|---|---|---|

| Reversed-Phase Liquid Chromatography (RPLC) with ELSD | Quantification of PEG impurities in monofunctional PEG ethers | Achieved good resolution between monofunctional PEG and PEG impurity peaks. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Determination of molecular weights of PEG impurities | Allowed for the identification of the specific PEG oligomers present as impurities. |

| Imaging Capillary Isoelectric Focusing (iCIEF) | Assessment of PEGylation homogeneity | Provided high-resolution separation of proteins with different numbers of attached PEG chains, enabling accurate quantification. |

Self Assembly and Micellar Systems of Polyethylene Glycol Monododecyl Ether

Fundamental Principles of Micellization

The formation of micelles by polyethylene (B3416737) glycol monododecyl ether in an aqueous environment is a thermodynamically driven process governed by a delicate balance of forces. This section delves into the thermodynamic principles of micelle formation and the influence of key parameters such as ethylene (B1197577) glycol chain length and temperature.

Thermodynamics of Aggregate Formation in Aqueous Solutions

The self-assembly of surfactant monomers into micelles is a spontaneous process driven by the need to minimize the free energy of the system. wikipedia.org This process is primarily governed by the hydrophobic effect. wikipedia.org In an aqueous solution, the hydrophobic dodecyl chains of polyethylene glycol monododecyl ether disrupt the hydrogen-bonding network of water molecules, leading to an unfavorable decrease in entropy. To counteract this, the surfactant molecules aggregate, sequestering their hydrophobic tails within the core of the micelle and exposing their hydrophilic polyethylene glycol heads to the water. This arrangement increases the entropy of the surrounding water molecules, which is the primary driving force for micellization. mdpi.com

Influence of Ethylene Glycol Chain Length on CMC and Micellar Morphology

The length of the hydrophilic polyethylene glycol (PEG) chain significantly impacts the critical micelle concentration (CMC) and the morphology of the resulting micelles. The CMC is the minimum concentration at which surfactant molecules begin to form micelles.

An increase in the length of the ethylene glycol chain leads to a higher CMC. researchgate.net This is because a longer PEG chain increases the hydrophilicity of the surfactant molecule, enhancing its interaction with water through hydrogen bonding. researchgate.net This increased hydrophilicity makes the individual surfactant molecules more stable in the aqueous environment, thus requiring a higher concentration for aggregation to become favorable. researchgate.net Studies on dodecyl polyethyleneglycol monoethers have shown that for a fixed dodecyl chain, increasing the number of ethylene glycol units results in a higher CMC. nih.gov For instance, critical micelle concentrations for DSPE-PEG with different PEG chain lengths (2000, 3000, and 5000) were found to be in the micromolar range, with the CMC increasing with longer PEG chains. nih.gov

The length of the PEG chain also influences the morphology of the micelles. Longer PEG chains can lead to the formation of different shapes of aggregates. For example, in some systems, an increase in the hydrophilic block length can favor the formation of more complex structures beyond simple spheres. nih.gov

| Surfactant | PEG Chain Length (Daltons) | Critical Micelle Concentration (µM) |

| DSPE-PEG | 2000 | ~0.5 - 1.5 |

| DSPE-PEG | 3000 | > DSPE-PEG 2000 |

| DSPE-PEG | 5000 | > DSPE-PEG 3000 |

This table presents illustrative data on how the critical micelle concentration (CMC) of a PEGylated phospholipid (DSPE-PEG) changes with varying polyethylene glycol (PEG) chain lengths. The trend shows that a longer PEG chain results in a higher CMC. nih.gov

Role of Temperature on Micellar Phase Transitions and Solubilization Capacity

Temperature plays a crucial role in the micellar behavior of polyethylene glycol monododecyl ether, influencing phase transitions and the capacity to solubilize hydrophobic substances. The effect of temperature is twofold: it affects the solubility of the surfactant monomers and the hydration of the hydrophilic head groups. researchgate.net

An increase in temperature generally disfavors micellization by increasing the solubility of individual surfactant molecules. However, for nonionic surfactants like polyethylene glycol monododecyl ether, increasing temperature also leads to the dehydration of the ethylene oxide chains. researchgate.net This dehydration reduces the effective size of the hydrophilic head group, making the surfactant more hydrophobic and thus favoring micellization, which can lead to a decrease in the CMC. researchgate.net

Temperature can also induce phase transitions in the micellar system. For some polyethylene glycol ethers, a lower critical solution temperature (LCST) is observed, above which the surfactant solution becomes cloudy and phase separates. rsc.org This is due to the extensive dehydration of the PEG chains at higher temperatures, leading to stronger inter-micellar attractions and the formation of larger aggregates. rsc.org For example, a study on DSPE-PEG(2000) micelles identified a reversible, first-order phase transition at 12.8°C, attributed to the melting of the lipid core. nih.gov

The solubilization capacity of micelles, which is their ability to incorporate hydrophobic molecules within their core, is also temperature-dependent. Generally, an increase in temperature can enhance the solubilization capacity due to increased fluidity of the micellar core and greater thermal motion of the surfactant molecules. However, approaching the LCST can lead to a decrease in solubilization as the system becomes unstable. rsc.org

Micellar Structure and Dynamics

The self-assembled structures of polyethylene glycol monododecyl ether are not static. They exist in various forms and are in a constant state of dynamic equilibrium. This section examines the different micellar structures and the factors influencing their aggregation numbers.

Spherical and Cylindrical Micellar Phases

Polyethylene glycol monododecyl ether can form different micellar shapes, most commonly spherical and cylindrical (or rod-like) micelles. acs.orgresearchgate.net The transition between these shapes is influenced by factors such as surfactant concentration, temperature, and the molecular geometry of the surfactant.

At concentrations just above the CMC, spherical micelles are typically formed. umass.edu These structures represent the most efficient way to pack the hydrophobic tails while minimizing contact with water. As the surfactant concentration increases, these spherical micelles can grow into cylindrical or rod-like structures. umass.edu This sphere-to-rod transition is a key feature of many nonionic surfactant systems.

The transition from spherical to cylindrical micelles has been observed in simulations of C12E6 micelles around the experimental sphere-to-rod transition temperature. acs.org These simulations revealed that the packing of the hydrophobic core differs between the two geometries, with the core radius of a cylindrical micelle being smaller than that of a spherical one. acs.org Despite this, the specific volume of the alkyl tails is larger in a cylindrical micelle. acs.org The coexistence of both spherical and rod-like micelles has been observed in some surfactant solutions. umass.edu

Micellar Aggregation Numbers and Their Dependence on Concentration and Temperature

The aggregation number (Nagg) is the average number of surfactant molecules in a single micelle. This parameter is not fixed and depends on both surfactant concentration and temperature.

For many nonionic surfactants, the aggregation number tends to increase with increasing surfactant concentration. nih.gov This growth can be associated with the transition from spherical to larger, cylindrical micelles.

Temperature also has a significant effect on the aggregation number. An increase in temperature can lead to an increase in the aggregation number. This is often attributed to the dehydration of the hydrophilic PEG chains, which reduces the effective headgroup area and allows for more monomers to pack into a single micelle. nih.gov For instance, in studies of DSPE-PEG2000 micelles, the aggregation number was found to be highly dependent on the solvent conditions, which can be influenced by temperature. nih.gov

| Factor | Influence on Aggregation Number (Nagg) |

| Concentration | Generally increases with increasing concentration. |

| Temperature | Often increases with increasing temperature due to dehydration of PEG chains. |

This table summarizes the general trends of how concentration and temperature affect the micellar aggregation number of polyethylene glycol monododecyl ether. nih.gov

Solubilization Sites and Mechanisms within Micelles for Various Probes

The amphiphilic nature of Polyethylene glycol monododecyl ether allows its micelles to serve as effective microenvironments for the solubilization of various guest molecules, or probes. The precise location and mechanism of solubilization depend on the properties of the probe molecule, particularly its polarity. The micelle itself consists of a hydrophobic core, formed by the dodecyl chains, and a hydrophilic palisade layer, composed of the polyethylene glycol (PEG) chains, which is hydrated.

Hydrophobic probes, such as the fluorescent molecule Coumarin 6, are localized within the micellar palisade layer. nih.gov Studies combining steady-state fluorescence anisotropy and time-resolved fluorescence indicate that the environment experienced by the probe is influenced by the composition of the micelle. For instance, in mixed micelles with other surfactants, the presence of polyethylene glycol monododecyl ether can lead to a more polar palisade layer and a less compact, more hydrated environment, resulting in faster rotational reorientation for the entrapped probe. nih.gov

The solubilization process is not merely a passive partitioning. It can involve distinct mechanisms, such as the gradual extraction of molecules into the micellar structure. When interacting with lipid vesicles, surfactants like polyethylene glycol monododecyl ether can cause the eventual formation of mixed micelles composed of both surfactant and lipid molecules. nih.gov This process begins when the surfactant concentration reaches a point where the membrane becomes saturated, leading to the onset of solubilization. As more surfactant is added, all bilayer structures are eventually converted into mixed micelles. nih.gov

Furthermore, these mixed micellar systems can significantly enhance the solubility of poorly water-soluble drugs like camptothecin (B557342) (CPT). nih.gov The inclusion of other components, such as D-α-tocopheryl polyethylene glycol 1000 succinate (B1194679) (TPGS), into PEG-based micelles can increase drug solubilization by over 50% compared to micelles made of the PEG-conjugate alone. nih.gov The enhanced stability of the drug within these mixed micelles suggests strong hydrophobic interactions between the drug and the non-polar components of the micelle core. nih.gov

Mixed Micellar Systems

Co-micellization with Ionic and Nonionic Surfactants

With Ionic Surfactants: Studies using techniques like 1H NMR have investigated the mixed micelles formed between polyethylene glycol (23) lauryl ether (a common variant, commercially known as Brij-35) and ionic surfactants such as the cationic Cetyl trimethyl ammonium (B1175870) bromide (CTAB) and the anionic Sodium dodecyl sulfate (B86663) (SDS). nih.govscispace.com In the CTAB/Brij-35 system, the hydrophobic chains of both surfactants co-aggregate to form the micellar core. nih.govscispace.com The trimethyl ammonium head groups of CTAB molecules position themselves between the initial oxy-ethylene units of the Brij-35 molecules, close to the hydrophobic core. nih.govscispace.com In the SDS/Brij-35 system, the hydrophobic tails of both surfactants also combine in the core of the mixed micelles. nih.govscispace.com

With Nonionic Surfactants: Co-micellization also occurs with other nonionic surfactants. For example, octaethylene-glycol monododecyl ether (C12E8) has been studied in mixed systems with n-octyl-β-D-thioglucoside (OTG), a sugar-based nonionic surfactant. nih.gov In this case, the micellization process is largely controlled by the more surface-active ethoxylated surfactant (C12E8). nih.gov The addition of the sugar-based surfactant was found to increase the clouding temperature, a characteristic property of ethoxylated surfactants. nih.gov

Characterization of Mixed Micelle Composition and Interaction Parameters

The composition and interactions within these mixed micelles are characterized using a variety of physicochemical techniques. Light scattering and fluorescence probe methods are employed to determine parameters like the critical micelle concentration (cmc) and the hydrodynamic radius of the micelles. nih.gov For instance, in the C12E8/OTG mixed system, the pyrene (B120774) 1:3 ratio method was used to find the cmc. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NOESY (Nuclear Overhauser Effect Spectroscopy), provides detailed insights into the relative arrangement of molecules within the micelle. nih.govscispace.com By analyzing chemical shifts and relaxation times, researchers can deduce the proximity of different parts of the surfactant molecules. In CTAB/Brij-35 mixed micelles, as the proportion of CTAB increases, the first few oxy-ethylene groups of the Brij-35 molecules are pushed slightly outward from the core. nih.govscispace.com Conversely, in the SDS/Brij-35 system, the conformation of the Brij-35 hydrophilic chains shows little variation with an increasing proportion of SDS. nih.govscispace.com

Small-angle neutron scattering (SANS) is another powerful technique used to study the structure and composition of mixed micelles, providing information on micellar aggregation numbers and shape. manchester.ac.uk

The table below summarizes findings from the characterization of mixed micellar systems involving polyethylene glycol monododecyl ether and other surfactants.

| Mixed System | Characterization Technique(s) | Key Findings on Composition and Interaction |

| C12E8 / OTG | Light Scattering, Fluorescence | Micellization is controlled by the C12E8. The addition of OTG increases the cloud temperature. The palisade layer becomes more polar and less compact. nih.gov |

| Brij-35 / CTAB | 1H NMR, 2D NOESY | Hydrophobic chains co-aggregate in the core. CTAB head groups are located between the first oxy-ethylene groups of Brij-35. nih.govscispace.com |

| Brij-35 / SDS | 1H NMR, 2D NOESY | Hydrophobic chains co-aggregate in the core. The conformation of Brij-35 hydrophilic chains is largely unaffected by the SDS ratio. nih.govscispace.com |

| C12EO6 / SDS | Small-Angle Neutron Scattering | Shows departure from ideal mixing. Micellar aggregation number is relatively constant with composition. manchester.ac.uk |

| C12EO6 / C16TAB | Small-Angle Neutron Scattering | Exhibits ideal mixing behavior. Shows marked micellar growth with increasing concentration and mole fraction of C12EO6. manchester.ac.uk |

Non-Ideal Mixing Behavior in Binary Surfactant Systems

The mixing of surfactants in a micelle is not always ideal; attractive or repulsive interactions between the different surfactant head groups can lead to non-ideal behavior. This deviation from ideality can be described using thermodynamic models, such as regular solution theory. manchester.ac.uk

A notable example of non-ideal mixing is observed in the anionic-nonionic system of Sodium dodecyl sulfate (SDS) and hexaethylene glycol monododecyl ether (C12EO6). manchester.ac.uk In this case, there are attractive interactions between the two types of surfactant molecules. acs.org This stabilization is stronger in the mixed micelle than in the adsorbed film at the air-water interface. acs.org The phase diagram of micelle formation for such systems can even show an azeotropic point, indicating strong energetic stabilization in the mixed micelle. acs.org

In contrast, the cationic-nonionic system of hexadecyltrimethylammonium bromide (C16TAB) and C12EO6 exhibits nearly ideal mixing behavior. manchester.ac.uk This suggests that the specific interactions between the head groups of the constituent surfactants are the primary determinant of whether the mixing will be ideal or non-ideal. The differences in mixing behavior are attributed to subtle changes in the packing of the surfactant molecules within the mixed micelles. manchester.ac.uk The C12E8/OTG nonionic-nonionic system was also found to behave ideally. nih.gov

Interactions with Solvent Systems and Confined Environments

Behavior in Water, Organic Solvents, and Mixed Media

The utility of polyethylene glycol monododecyl ether is closely tied to its solubility and behavior in various solvents.

Water: In aqueous solutions, these surfactants self-assemble into micelles above a certain concentration (the cmc). wikipedia.org The properties of these aqueous solutions, such as the cloud point, are influenced by the length of the polyoxyethylene (EO) chain. researchgate.net Mixing surfactants with different EO-chain lengths can significantly alter the phase behavior. For instance, in mixed systems where the average EO-chain length is kept constant, the cloud point changes only slightly, but the phase diagram can be altered significantly, with the formation of lamellar liquid crystal phases. researchgate.net This is attributed to a reduction in the repulsion between the hydrophilic head groups, allowing for tighter packing of the surfactant molecules. researchgate.net

Organic Solvents and Mixed Media: Glycol ethers, as a class, are characterized by their excellent solvency and compatibility with both water and a number of organic solvents. sigmaaldrich.cnmonumentchemical.com This dual functionality allows them to act as effective coupling agents for water/organic systems, making them useful in the formulation of cleaners, soluble oils, and dry-cleaning soaps. monumentchemical.com They are miscible with a wide range of polar and non-polar organic solvents. sigmaaldrich.cn Polyethylene glycol itself has been shown to be a superior solvent medium compared to ionic liquids for certain chemical reactions, such as catalytic hydrogenations. organic-chemistry.org Polyethylene glycol dimethyl ethers, which are structurally related, are used as inert solvents in various applications, from paints and coatings to API synthesis. clariant.com The solubility of polyethylene glycol ethers in alcohols like ethanol (B145695) and propanol (B110389) is generally good, though it can vary with temperature and the molecular weight of the ether. researchgate.net

The table below provides an overview of the solubility characteristics of Polyethylene Glycol Ethers.

| Solvent/Medium | Behavior/Properties |

| Water | Forms micelles above the cmc. Exhibits a cloud point that can be modified by mixing with other surfactants. wikipedia.orgresearchgate.net |

| Alcohols (Methanol, Ethanol, Propanol) | Generally soluble, though solubility can depend on molecular weight and temperature. researchgate.net |

| Mixed Water/Organic Systems | Acts as an excellent coupling agent and mutual solvent due to miscibility with both phases. sigmaaldrich.cnmonumentchemical.com |

| As a Reaction Medium | Poly(ethylene glycol) (400) has been found to be a highly effective and recyclable solvent for catalytic hydrogenations. organic-chemistry.org |

Adsorption at Solid-Liquid Interfaces

The adsorption of nonionic surfactants like polyethylene glycol monododecyl ether at solid-liquid interfaces is a phenomenon governed by a delicate balance of interactions between the surfactant molecule, the solid substrate, and the solvent. The amphiphilic nature of the surfactant, possessing both a hydrophobic dodecyl tail and a hydrophilic poly(ethylene glycol) (PEG) head, dictates its behavior at these interfaces. The adsorption mechanism and the resulting structure of the adsorbed layer are highly dependent on the nature of the solid surface—whether it is hydrophobic or hydrophilic.

On hydrophobic surfaces, the primary driving force for adsorption is the hydrophobic interaction between the alkyl chains of the surfactant and the nonpolar surface. This interaction minimizes the unfavorable contact between the hydrophobic tails and water. The surfactant molecules typically form a monolayer with their hydrophobic tails oriented towards the surface and the hydrophilic PEG chains extending into the aqueous phase. Studies on hydrophobized silica (B1680970) and polystyrene have shown that the adsorption of nonionic surfactants increases as the hydrophobicity of the surface increases. diva-portal.orgnih.gov

On hydrophilic surfaces, such as silica or cellulose, the adsorption process is more complex. nih.gov At very low concentrations, individual surfactant molecules may adsorb with their hydrophobic tails pointing towards the bulk solution. However, as the concentration approaches the critical micelle concentration (cmc), surface aggregation occurs. The hydrophilic PEG chains can interact with hydrophilic surfaces through mechanisms like hydrogen bonding. mdpi.com Research on hydrophilic substrates indicates that PEG chains tend to spread parallel to the surface. mdpi.com On highly hydrophilic surfaces, these adsorbed chains can achieve a stable thermodynamic state, leading to organization into stacked crystalline lamellae upon adsorption. mdpi.com

The structure of the adsorbed layer can range from monolayers to bilayers and other surface aggregates. The specific arrangement is influenced by surfactant concentration and the ethylene oxide (EO) chain length. The adsorption process can often be described by various isotherm models, which mathematically represent the distribution of the adsorbate between the liquid and solid phases at equilibrium.

Table 1: Adsorption Isotherm Models for Nonionic Surfactants on Various Surfaces

| Isotherm Type | Description | Typical Substrate/Conditions |

| L-type (Langmuir) | Characterized by an initial high affinity for the surface, which decreases as surface sites become occupied, leading to a plateau. Assumes monolayer adsorption on a homogeneous surface. | Adsorption of some nonionic surfactants on soils or silica where there is a strong initial interaction. researchgate.net |

| S-type | Exhibits low affinity at low concentrations, followed by a sharp increase in adsorption as cooperative effects (surfactant self-assembly on the surface) become significant. | Often observed for nonionic surfactants on surfaces where surfactant-surfactant interactions are stronger than initial surfactant-surface interactions. |

| Two-Plateaux Type (LS) | A combination of L- and S-type behavior, showing two distinct plateau regions, often indicating the formation of a monolayer followed by a second layer or bilayer. | Common for nonionic surfactants on hydrophilic surfaces, where a second layer forms with reverse orientation on top of the first. |

This table provides a generalized overview of isotherm types observed for nonionic surfactants. The specific behavior of polyethylene glycol monododecyl ether can vary based on experimental conditions.

Formation of Multilamellar Vesicles

Polyethylene glycol monododecyl ether, and similar n-alkyl-poly(ethylene oxide) polymers, can significantly influence the morphology of phospholipid vesicle systems. Research has demonstrated that these nonionic surfactants can induce a structural transformation from unilamellar vesicles (ULVs), which consist of a single lipid bilayer, into multilamellar vesicles (MLVs), characterized by multiple concentric lipid bilayers. nih.gov

This transformation is often observed when unilamellar vesicles are mixed with a solution containing the polyethylene glycol ether. Cryogenic transmission electron microscopy (cryo-TEM) has been a crucial technique for visualizing these structural changes. researchgate.net Studies show that upon interaction with n-alkyl-PEO polymers, phospholipid vesicles can rupture and re-form into larger, multilayered structures. researchgate.net These newly formed multilamellar vesicles often exhibit looser and more flexible layers compared to the tightly curved bilayers of the original liposomes. researchgate.net

The mechanism is thought to involve the insertion of the surfactant's hydrophobic alkyl chain into the lipid bilayer of the vesicle. This disrupts the membrane's integrity and can lead to the fusion of vesicles or the reorganization of lipid fragments into more complex, layered arrangements. nih.govresearchgate.net The hydrophilic PEG chains play a role in mediating the interactions between the layers. The process can result in a highly polydisperse mixture of unilamellar and multilamellar vesicles.

Detailed structural analysis from these studies provides quantitative insight into the resulting multilamellar systems. For example, when 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) vesicles are mixed with an n-alkyl-PEO polymer, a notable increase in vesicle size and the formation of multiple layers are observed.

Table 2: Cryo-TEM Analysis of Vesicle Transformation Induced by an n-Alkyl-Poly(ethylene oxide)

| Parameter | Initial DOPC Vesicles | DOPC Vesicles with n-Alkyl-PEO |

| Vesicle Type | Predominantly Unilamellar | Mixture of Unilamellar and Multilamellar |

| Average Perimeter Radius (Rp,TEM) | Not specified | 52 ± 4 nm |

| Innermost Water Core Radius (Rc,TEM) | Not specified | 28 ± 1 nm |

| Average Interbilayer Water Thickness (tw,TEM) | N/A | 14.6 ± 0.5 nm |

Data synthesized from studies investigating the influence of n-alkyl-PEO polymers on DOPC vesicles. The presence of a measurable interbilayer water thickness is indicative of multilamellar structures.

This ability of polyethylene glycol monododecyl ether to induce multilamellar structures highlights its role as a powerful modulator of lipid self-assembly, with potential applications in creating complex, layered nanostructures for various scientific and technological fields.

Interactions with Biological and Synthetic Macromolecules

Solubilization and Stabilization of Membrane Proteins

The extraction and stabilization of integral membrane proteins from their native lipid bilayer environment are crucial for their structural and functional characterization. Polyethylene (B3416737) glycol monododecyl ether is instrumental in this process.

Mechanisms of Membrane Protein Extraction and Detergent-Protein Complex Formation

The extraction of membrane proteins is a critical process that involves their transfer from the natural lipid bilayer into an aqueous environment using detergents. sigmaaldrich.com Polyethylene glycol monododecyl ether, as an amphipathic molecule, facilitates this by disrupting the lipid bilayer and encapsulating the proteins within detergent micelles. sigmaaldrich.com The hydrophobic tails of the detergent interact with the hydrophobic transmembrane domains of the protein, while the hydrophilic head groups face the aqueous solvent, effectively mimicking the native membrane environment. sigmaaldrich.comnih.gov

This process begins with the partitioning of detergent monomers into the cell membrane. As the detergent concentration increases, the membrane integrity is compromised, leading to the formation of mixed micelles containing lipids, proteins, and detergent molecules. youtube.com A successful solubilization protocol extracts the protein with high yield and maintains its active conformation within a stable protein-detergent complex. sigmaaldrich.com

The formation of these complexes is a dynamic process, with a continuous exchange of detergent molecules between the complex and the free detergent in the solution. rug.nl This necessitates maintaining the detergent concentration above its critical micelle concentration (CMC) throughout the study to ensure the stability of the solubilized protein. rug.nl For instance, Polyoxyethylene (8) dodecyl ether (C12E8), a related compound, has a very low CMC of approximately 0.09 mM. rug.nl

Impact on Protein Conformation and Enzymatic Activity in Solubilized States

While essential for solubilization, the choice of detergent can significantly impact the conformational stability and biological activity of the extracted protein. nih.gov Non-ionic detergents like polyethylene glycol monododecyl ether are generally considered mild and are less likely to denature proteins compared to ionic detergents. sigmaaldrich.com However, their effects are protein-specific.

For example, in studies with the GαSβγ protein complex, C12E9, a similar polyoxyethylene ether, was able to produce monodisperse and folded samples, indicating preserved structural integrity. nih.gov Similarly, the DNA repair protein XPD was successfully solubilized in C12E8 while retaining its DNA binding activity. nih.gov

Conversely, the detergent environment can sometimes impair function. The choice of detergent can lock an enzyme in a particular conformation, thereby affecting its activity. nih.gov In studies of bovine cytochrome c oxidase, the enzyme exhibited intermediate activity when solubilized in n-dodecyl octaethylene glycol monoether (C12E8), whereas it was nearly inactive in Triton X-100. nih.gov This highlights that even within the class of non-ionic detergents, subtle structural differences can lead to significant variations in the functional state of the solubilized protein. Furthermore, some detergents with polyoxyethylene headgroups, such as C12E8, have been shown to result in lower stability for certain proteins, like the trimeric TolC, compared to detergents with maltoside headgroups. nih.gov

Impact of Detergents on Protein Activity

| Protein | Detergent | Observed Effect on Activity/Structure | Reference |

|---|---|---|---|

| GαSβγ | C12E9 | Produced monodisperse folded samples. | nih.gov |

| XPD | C12E8 | Retained DNA binding activity. | nih.gov |

| Bovine Cytochrome c Oxidase | C12E8 | Supported intermediate turnover number (150 s⁻¹). | nih.gov |

| TolC | C12E8 | Substantially less stable compared to maltoside-based detergents. | nih.gov |

Role in Viral Membrane Disruption and Solubilization

The ability of detergents to solubilize lipid bilayers is also harnessed for the inactivation of enveloped viruses. nih.gov These viruses are surrounded by a lipid membrane that is essential for their infectivity. Non-ionic surfactants like polyethylene glycol monododecyl ether can disrupt this viral envelope. researchgate.netnih.gov

The mechanism involves the insertion of the detergent into the viral lipid membrane, which can lead to several outcomes depending on the surfactant and its concentration. researchgate.netnih.gov For non-ionic surfactants, this can result in either a symmetric expansion of the viral envelope or its perforation, both of which lead to the loss of viral integrity and infectivity. nih.gov This process effectively solubilizes the viral membrane, disrupting the crucial interactions between the envelope and the viral capsid. researchgate.net The ability of detergents to inactivate enveloped viruses is a well-established principle used in biomanufacturing to ensure the safety of biological products. nih.gov

Polymer-Surfactant Interactions in Solution

Polyethylene glycol monododecyl ether not only interacts with biological macromolecules but also forms complex systems with synthetic water-soluble polymers, influencing their behavior in aqueous solutions.

Complexation with Poly(ethylene glycol) and Other Water-Soluble Polymers

In aqueous solutions, surfactants like polyethylene glycol monododecyl ether can interact with water-soluble polymers such as polyethylene glycol (PEG). Studies using techniques like dynamic light scattering have shown that pentaethylene glycol n-dodecyl monoether (C12E5), a related surfactant, interacts with PEG to form a surfactant-polymer complex in dilute solutions. nih.govresearchgate.net

These interactions can also be utilized in phase-separation techniques for protein purification. Polyoxyethylene glycol monoethers, including C12E8, can be used with polymers like dextran (B179266) or PEG to induce phase separation at room temperature. tandfonline.com The addition of the polymer shifts the cloud point of the detergent, facilitating the separation of membrane proteins. tandfonline.com This demonstrates a direct and functionally significant interaction between the surfactant and the water-soluble polymer.

Influence on Polymer Aggregation and Conformation

The interaction between polyethylene glycol monododecyl ether and polymers like PEG can influence the aggregation state and conformation of the polymer in solution. The addition of surfactants can suppress protein aggregation by creating a more favorable solvation environment. nih.gov For instance, PEG has been shown to reduce the aggregation tendency of proteins at interfaces. researchgate.net

Formation and Properties of Polymer-Micelle Complexes

The interaction between polyethylene glycol monododecyl ether and various polymers can lead to the formation of polymer-micelle complexes. These complexes arise from the association of the surfactant's micelles with the polymer chains in an aqueous solution. The nature and strength of these interactions are influenced by factors such as the chemical structure of the polymer and the surfactant, their concentrations, and the temperature of the system.

For instance, studies on the interaction of polyethylene glycol (PEG)-based copolymers with surfactants have provided insights into the formation of these complexes. In the case of PEG-poly(L-glutamate) block copolymers, the formation of micelles is a key feature. mit.edu The critical micelle concentration (CMC), which is the concentration at which micelles begin to form, is an important parameter. For certain functionalized PEG-poly(L-glutamate) block copolymers, the CMCs were found to be in the range of 1.6 x 10⁻⁶ M to 1.7 x 10⁻⁶ M. mit.edu The stability of these micelles is crucial for their potential applications, such as in drug delivery systems. mit.edunih.govresearchgate.net

The morphology of the resulting polymer-micelle complexes can vary. For example, poly(caprolactone)-b-poly(ethylene glycol) (PCL-PEG) copolymers can self-assemble into different structures, including spherical and worm-like micelles, depending on the block ratio and the presence of other molecules. mdpi.com The addition of a drug, for instance, can influence the final morphology of the micellar structure. mdpi.com

The table below summarizes key properties related to the formation of polymer-micelle complexes involving PEG-based copolymers.

Table 1: Properties of PEG-Based Polymer-Micelle Complexes

| Polymer System | Key Property | Finding | Reference |

|---|---|---|---|

| Functionalized PEG-poly(L-glutamate) | Critical Micelle Concentration (CMC) | CMCs ranged from 1.6 x 10⁻⁶ M to 1.7 x 10⁻⁶ M for polymers with polar groups. | mit.edu |

| Poly(caprolactone)-b-poly(ethylene glycol) (PCL-PEG) | Micelle Morphology | Can form spherical or worm-like micelles depending on the PEG fraction and drug loading. | mdpi.com |

| PEG-phosphatidylethanolamine (PEG-PE) and TPGS mixed micelles | Drug Solubilization | Mixed micelles showed more efficient solubilization of a poorly soluble drug compared to PEG-PE micelles alone. | researchgate.net |

Interaction with Lipid Bilayers and Model Membranes

Polyethylene glycol monododecyl ether, as a non-ionic surfactant, readily interacts with and incorporates into phospholipid membranes and lipid bilayers. patsnap.com This process is primarily driven by the hydrophobic interactions between the dodecyl chain of the surfactant and the acyl chains of the phospholipids (B1166683) within the membrane core. The polyethylene glycol headgroup remains at the membrane-water interface.

The extent and rate of incorporation are influenced by several factors, including the length of the acyl chains of the phospholipids and the concentration of the surfactant. kyoto-u.ac.jpresearchgate.net For instance, studies with PEG-conjugated phospholipids have shown that those with longer acyl chains exhibit both reduced incorporation and dissociation rates from lipid membranes. kyoto-u.ac.jpresearchgate.net This suggests that a stronger hydrophobic interaction leads to a more stable association with the membrane. kyoto-u.ac.jp

The incorporation of polyethylene glycol monododecyl ether into the lipid bilayer can be the initial step in a series of events that ultimately leads to membrane disruption. patsnap.com At lower concentrations, the surfactant molecules can exist as monomers within the bilayer. However, as the concentration increases, they can aggregate to form mixed micelles with the membrane lipids. researchgate.net

The table below presents findings on the incorporation of PEGylated lipids into membranes, which provides a model for understanding the behavior of polyethylene glycol monododecyl ether.

Table 2: Incorporation of PEGylated Lipids into Membranes

| PEG-Lipid | Observation | Conclusion | Reference |

|---|---|---|---|

| PEG-DMPE, PEG-DPPE, PEG-DSPE | Longer acyl chains reduced both incorporation and dissociation rates. | Hydrophobic interactions play a key role in the behavior of PEG-lipids on the lipid membrane. | kyoto-u.ac.jpresearchgate.net |

| DOPE-PEG and DSPE-PEG (up to 5 mol%) | Incorporated into both DOPC and DPPC membranes without pronounced effects. | Low concentrations of PEGylated lipids can be incorporated without significantly altering the membrane. | tue.nl |

| DOPE-PEG and DSPE-PEG (10 mol%) | Markedly decelerated fluorescence recovery in liquid-like DOPC membranes. | Higher concentrations of PEGylated lipids can decrease membrane fluidity. | tue.nl |

The incorporation of polyethylene glycol monododecyl ether into lipid bilayers has significant consequences for the physical properties of the membrane, particularly its permeability and fluidity. As a surfactant, it disrupts the ordered packing of the lipid molecules, leading to an increase in membrane permeability. patsnap.com This effect is concentration-dependent. At sufficient concentrations, the disruption of the lipid bilayer can lead to the formation of pores or even the complete solubilization of the membrane into mixed micelles. patsnap.comresearchgate.net

Mechanistic studies have shown that PEG can increase membrane permeability by interacting with the membrane lipids. researchgate.net This interaction can facilitate the passage of molecules across the membrane that would otherwise be impermeable. Furthermore, the presence of PEG can also influence the fluidity of the membrane. While some studies suggest that PEG can decrease membrane fluidity by causing denser packing of lipids, others indicate that certain PEG derivatives can increase the fluidity in the interfacial region of the liposomal bilayer membranes. researchgate.netnih.gov The effect on fluidity can be complex and may depend on the specific PEG derivative, its concentration, and the composition of the lipid membrane. tue.nl For example, local anesthetics, which also interact with membranes, have been shown to increase the fluidity of lipid dispersions and natural membranes by disordering the lipid structure. nih.gov

The table below summarizes research findings on the effects of PEG and related compounds on membrane properties.

Table 3: Effects of PEG on Membrane Permeability and Fluidity

| Compound/System | Effect | Mechanism/Observation | Reference |

|---|---|---|---|

| Polyethylene glycol monododecyl ether | Increased membrane permeability | Disruption of the lipid bilayer leading to cellular lysis. | patsnap.com |

| Polyethylene glycol (PEG) | Increased membrane permeability | Interaction with membrane lipids. | researchgate.net |

| PEG | Decreased membrane fluidity | May cause denser packing of lipids due to dehydrating ability. | nih.gov |

| DSPE-PEG | Increased fluidity in the interfacial region of the membrane | The fluidity in the hydrocarbon region was not significantly changed. | researchgate.net |

| 10 mol% DOPE-PEG or DSPE-PEG | Decreased membrane fluidity | Decelerated fluorescence recovery in DOPC membranes. | tue.nl |

The process of liposome (B1194612) solubilization by detergents like polyethylene glycol monododecyl ether is a dynamic and multi-stage process. It is generally described by a three-stage model. nih.govnih.govutk.edu

Stage I: At low concentrations, the detergent partitions into the lipid bilayer of the liposomes without causing their disruption. nih.govrug.nl The vesicles remain intact during this stage.

Stage II: As the detergent concentration increases and the bilayer becomes saturated, the liposomes begin to transform into mixed micelles. nih.govnih.govacs.org This is the onset of solubilization. In this stage, both intact or fragmenting vesicles and mixed micelles can coexist. rug.nlnih.gov For some detergents, this stage is preceded by the fusion of small liposomes into larger ones. nih.govexlibrisgroup.com

Stage III: At high detergent concentrations, the solubilization process is complete, and all the lipids are present in the form of mixed micelles with the detergent. nih.govnih.govacs.org

The kinetics of this process can vary depending on the specific detergent and lipid composition. nih.gov For instance, detergents with strongly hydrophilic heads may solubilize liposomal membranes very slowly. nih.gov The transition from a lamellar (bilayer) to a micellar structure is a key feature of this process and can be characterized by determining the effective detergent-to-phospholipid ratios at which the transformation begins and is completed. nih.gov For octaethylene glycol mono-n-dodecyl ether (C12E8), a related non-ionic detergent, these ratios have been determined to be 0.66 and 2.2 (mol/mol), respectively. nih.gov

The table below outlines the stages of detergent-mediated liposome solubilization.

Table 4: Stages of Detergent-Mediated Liposome Solubilization

| Stage | Description | Key Events | Reference |

|---|---|---|---|

| Stage I | Detergent partitioning | Detergent molecules insert into the lipid bilayer without disrupting the vesicles. | nih.govrug.nl |

| Stage II | Onset of solubilization | The bilayer becomes saturated, and mixed micelles begin to form. Vesicles and micelles coexist. | nih.govnih.govacs.org |

| Stage III | Complete solubilization | All lipid bilayers are converted into mixed micelles. | nih.govnih.govacs.org |

Computational Modeling and Molecular Dynamics Simulations

Atomistic and Coarse-Grained Simulation Methodologies

Two primary simulation methodologies are employed to study polyethylene (B3416737) glycol monododecyl ether systems: all-atom (AA) and coarse-grained (CG). AA simulations represent every atom in the system, offering a high level of detail and accuracy. However, this detail comes at a significant computational cost, limiting the accessible time and length scales. frontiersin.org Conversely, CG methods group several atoms into single "beads" or interaction sites, reducing the number of particles and degrees of freedom in the system. frontiersin.orgrsc.org This simplification allows for the simulation of larger systems over longer timescales (microseconds to milliseconds), which is often necessary to observe slow processes like micelle formation and equilibration. frontiersin.orgcore.ac.uk

The accuracy of any molecular simulation is critically dependent on the quality of the force field (FF), a set of mathematical functions and parameters that describe the potential energy of the system based on the positions of its constituent particles. nih.gov For polyethylene glycol monododecyl ether, the FF must accurately model both the hydrophobic dodecyl tail and the hydrophilic polyethylene glycol headgroup, as well as their interactions with the solvent (typically water).

Force field development is a meticulous process. For all-atom models, parameters for bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic) are often derived from quantum mechanics calculations and refined by fitting to a wide range of experimental data, such as densities, heats of vaporization, and conformational energies of small model compounds. researchgate.netnih.gov

Coarse-grained force fields are typically developed using either a "top-down" or "bottom-up" approach. The top-down method involves parameterizing the CG model to reproduce macroscopic experimental properties like surface tension or phase behavior. researchgate.net The bottom-up approach, such as Boltzmann inversion, aims to derive CG potentials by matching structural properties, like radial distribution functions, from a reference all-atom simulation. mdpi.com

Validation is a crucial step to ensure the reliability of the developed force field. nih.gov This involves running simulations and comparing the results against known experimental data that were not used during the parameterization process. For polyethylene glycol monododecyl ether systems, this could include:

Thermodynamic Properties: Comparing simulated values for density, surface tension, and solubility parameters with experimental measurements. researchgate.net

Structural Properties: Ensuring the simulated dimensions of single polymer chains, such as the radius of gyration (Rg) and end-to-end distance, match experimental or AA simulation data. rsc.org

Micellar Properties: Validating that the simulations can reproduce key experimental observables like the critical micelle concentration (CMC) and the aggregation number (Nagg).

A well-validated force field provides confidence that the simulations can accurately predict the behavior of the system under various conditions.

A variety of powerful software packages are available to perform molecular dynamics simulations of surfactant systems. Commonly used software includes:

GROMACS: A versatile and highly efficient package, particularly well-suited for large systems and long simulations. psu.edumdpi.comgromacs.org

AMBER: A suite of programs widely used for biomolecular simulations, with robust force fields that can be adapted for surfactants like polyethylene glycol ethers. acs.orgacs.org

LAMMPS: A classical molecular dynamics code designed for parallel computing, making it suitable for large-scale simulations of soft matter, including surfactant self-assembly. rsc.org

CHARMM: A flexible and comprehensive program for molecular simulation, often used in the development and validation of force fields. mdpi.comnih.gov

These simulations are computationally demanding due to the large number of particles and the long timescales required to observe phenomena like micelle formation. nih.gov Therefore, significant computational resources, such as multi-core workstations, graphics processing units (GPUs), and high-performance computing (HPC) clusters, are typically essential. frontiersin.org Coarse-grained approaches like Dissipative Particle Dynamics (DPD) are particularly popular as they can access significantly longer length and time scales at a reduced computational expense, making the study of spontaneous aggregation more feasible. frontiersin.orgrsc.org

Simulation of Micellization and Self-Assembly Processes

MD simulations are exceptionally well-suited for studying the spontaneous self-assembly of surfactants into micelles. These simulations can track the trajectory of every molecule, providing a detailed, dynamic view of the micellization process from an initial random configuration to an equilibrated system.